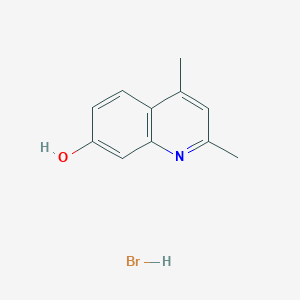
2,4-Dimethylquinolin-7-ol;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylquinolin-7-ol;hydrobromide is a useful research compound. Its molecular formula is C11H12BrNO and its molecular weight is 254.127. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescence Enhancement and Spectroscopic Characteristics
2,4-Dimethylquinolin-7-ol hydrobromide exhibits significant enhancement in photosensitivity when introduced in aqueous buffer solutions. This enhancement is attributed to the introduction of methyl groups at the 2 and 4 positions, leading to a 13-fold increase in the product of the molar extinction coefficient and fluorescence quantum yield compared to the original 7-hydroxyquinoline (Senda, Momotake, & Arai, 2010).
Structural Analysis through X-ray Diffraction
X-ray diffraction analysis has been utilized to elucidate the structures of hydrobromides of quinolines, including 2,4-dimethylquinolin-7-ol hydrobromide. This study revealed unique crystalline structures and hybridization states in these compounds, contributing to a deeper understanding of their chemical properties (Ryzhakov et al., 2017).
Pharmaceutical and Industrial Applications
Heterocyclic compounds like 2,4-dimethylquinolin-7-ol hydrobromide have found extensive use in various fields, including the preparation of analytical reagents, ligands, dyestuffs, bioindicators, and pharmaceutical substances. They have been tested for potential anticancer properties and as active substances against HIV in vitro, highlighting their biochemical significance and potential medical applications (Aydemir & Kaban, 2018).
Biotransformation Studies
Research has also been conducted on the biotransformation of quinoline derivatives like 2,4-dimethylquinolin-7-ol hydrobromide in various environmental conditions. This study provides insights into the pathways of anaerobic transformation of quinoline derivatives, contributing to our understanding of their behavior in natural ecosystems (Liu, Jones, & Rogers, 1994).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 2,4-Dimethylquinolin-7-ol hydrobromide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect how 2,4-Dimethylquinolin-7-ol hydrobromide interacts with its targets and exerts its effects.
Eigenschaften
IUPAC Name |
2,4-dimethylquinolin-7-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.BrH/c1-7-5-8(2)12-11-6-9(13)3-4-10(7)11;/h3-6,13H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYSIMWEIAFIAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)O)C.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
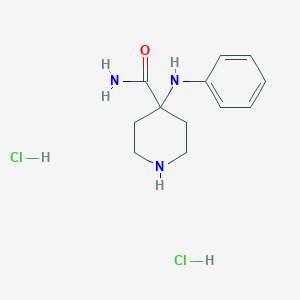
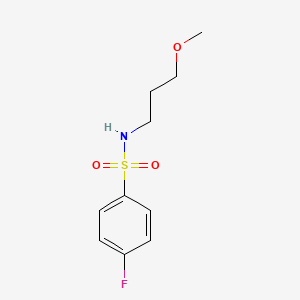
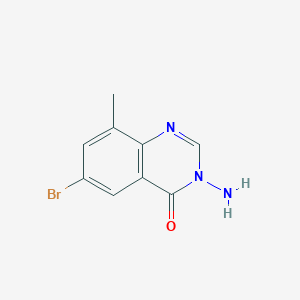
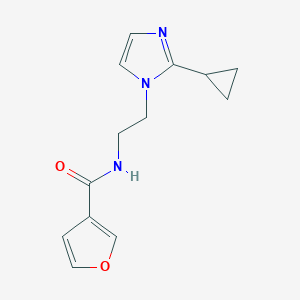
![Spiro[pyrrolidine-2,7'(6'H)-[2H]pyrrolo[2,1-b][1,3]thiazine]-1,4'-dicarboxylic acid, tetrahydro-6'-oxo-, 1-(1,1-dimethylethyl) 4'-methyl ester, (2R,4'R,8'aR)-](/img/structure/B3014119.png)
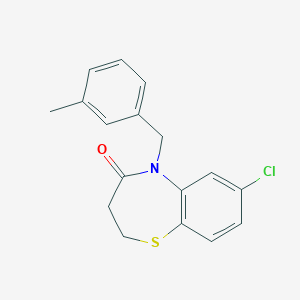
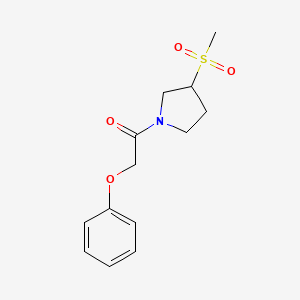

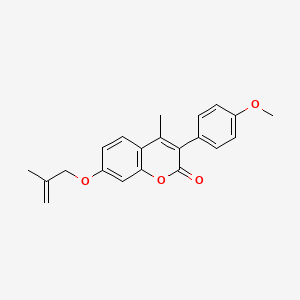

![N-(benzo[d]thiazol-2-yl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide](/img/structure/B3014131.png)
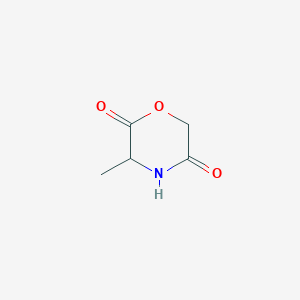

![6-(2-Chlorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3014136.png)
